2-Aminoheptanoic acid

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 2-aminoheptanoic acid can be achieved through various synthetic routes. One common method involves the reaction of 3-buten-1-ol with p-toluenesulfonyl chloride in anhydrous pyridine, followed by subsequent steps to introduce the amino group .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The exact industrial processes may vary depending on the manufacturer and the intended application of the compound.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Aminoheptanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxyl group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, alcohol derivatives, and substituted amino acids.

Applications De Recherche Scientifique

Biochemical Research

2-Aminoheptanoic acid serves as a crucial building block in biochemical research, particularly in the synthesis of peptides and proteins. It aids researchers in studying biological processes and developing new therapeutic agents. The compound's structural characteristics allow it to participate in various biochemical reactions, making it a valuable tool for understanding protein folding and function.

Pharmaceutical Development

In pharmaceutical applications, this compound plays a significant role in drug formulation. It is utilized to create amino acid derivatives that enhance drug solubility and bioavailability, which are critical factors in medication effectiveness. For instance, modifications of this compound have been explored to improve the pharmacokinetic profiles of certain drugs, making them more effective in clinical settings .

Polymer Science

The compound is also employed in polymer science for the production of biodegradable polymers. Its unique structure allows it to be integrated into polymer chains, contributing to environmentally friendly materials that appeal to industries focused on sustainable practices. These polymers can be used in various applications, including packaging and medical devices, where biodegradability is essential .

Food Industry

In the food industry, this compound can function as a flavoring agent or nutritional supplement. Its incorporation into food products offers potential health benefits, including improved nutritional profiles and enhanced flavors. Research indicates that amino acids like this compound can positively influence taste perception and overall product quality .

Cosmetic Formulations

The cosmetic industry has also recognized the benefits of this compound, particularly for its moisturizing properties. It is included in skincare products as a natural alternative to enhance skin hydration and texture. Its ability to improve skin barrier function makes it an attractive ingredient for cosmetic formulations aimed at promoting skin health .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Antimicrobial Peptides : Research has shown that modifying antimicrobial peptides with this compound can significantly enhance their antibacterial activity. For instance, C-terminal modifications using this compound resulted in up to a 16-fold increase in effectiveness against various bacterial strains .

- Metabolomics : Recent studies have identified this compound as a significant metabolite in cerebrospinal fluid samples from patients with central nervous system germ cell tumors. This suggests its potential role as a biomarker for disease differentiation and monitoring .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Biochemical Research | Building block for peptide synthesis; aids in studying biological processes |

| Pharmaceutical Development | Enhances drug solubility and bioavailability; improves pharmacokinetic profiles |

| Polymer Science | Used in biodegradable polymer production; contributes to sustainable materials |

| Food Industry | Functions as a flavoring agent or nutritional supplement; improves product profiles |

| Cosmetic Formulations | Provides moisturizing properties; enhances skin hydration and texture |

Mécanisme D'action

The mechanism of action of 2-aminoheptanoic acid involves its interaction with various molecular targets and pathways. As an amino acid, it can be incorporated into peptides and proteins, influencing their structure and function. It may also interact with enzymes involved in amino acid metabolism, affecting their activity and regulation .

Comparaison Avec Des Composés Similaires

- 2-Aminobutyric acid

- Norvaline

- Norleucine

- 2-Aminooctanoic acid

- Methionine

Comparison: 2-Aminoheptanoic acid is unique due to its specific chain length and the position of the amino group. Compared to shorter-chain amino acids like 2-aminobutyric acid, it has different physicochemical properties, such as solubility and melting point. Its longer chain length also affects its incorporation into peptides and proteins, potentially altering their biological activity .

Activité Biologique

2-Aminoheptanoic acid, also known as homonorleucine or α-aminoenanthic acid, is a non-proteinogenic amino acid that has garnered attention for its potential biological activities. This article explores its synthesis, properties, biological functions, and implications in various fields, supported by detailed research findings and case studies.

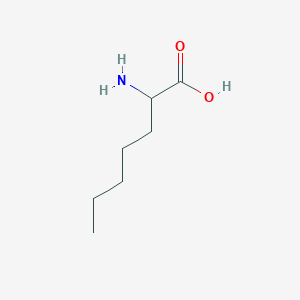

This compound has the following chemical properties:

- Chemical Formula : C₇H₁₅NO

- Molecular Weight : 145.19 g/mol

- IUPAC Name : (2S)-2-aminoheptanoic acid

- Solubility : Soluble in water and moderately acidic .

Synthesis

The synthesis of this compound can be achieved through various methods, including enzymatic processes. A notable approach involves the use of transaminases from microorganisms, which can catalyze the conversion of simple substrates into this amino acid with high efficiency. For instance, a study demonstrated the use of a transaminase from Chromobacterium violaceum, achieving conversion efficiencies between 52-80% depending on substrate ratios .

Antimicrobial Properties

One of the most significant biological activities of this compound is its role in enhancing the antimicrobial properties of peptides. Research indicates that when conjugated to antimicrobial peptides (AMPs), this compound can significantly improve their antibacterial efficacy. For example, C-terminally modified peptides exhibited minimal inhibitory concentrations (MICs) against various bacterial strains, such as:

| Bacterial Strain | MIC (μg/ml) |

|---|---|

| Escherichia coli | 25 |

| Bacillus subtilis | 50 |

| Salmonella typhimurium | 100 |

| Pseudomonas aeruginosa | 200 |

| Staphylococcus aureus | 400 |

The C-terminal modifications were shown to enhance activity up to 16-fold compared to unmodified peptides .

Role in Metabolism

In metabolic studies, this compound has been implicated in various pathways. It is considered a soluble compound that participates in amino acid metabolism and may influence metabolic health. Its structural similarity to other amino acids allows it to interact with metabolic pathways, potentially affecting glucose homeostasis and insulin sensitivity .

Case Studies

- Antimicrobial Peptide Enhancement : A study focused on the modification of lactoferricin B with this compound showed that the resultant peptide had significantly improved antimicrobial properties against several pathogens. This study highlighted the potential for developing new antimicrobial agents using non-proteinogenic amino acids as building blocks .

- Metabolomic Profiling : In a nested case-control study, researchers identified metabolites associated with diabetes risk, including those related to amino acid metabolism. Although this study primarily focused on other metabolites like 2-aminoadipic acid, it underscores the importance of amino acids like this compound in metabolic health and disease risk assessment .

Research Findings

Recent studies have expanded our understanding of the solid-state behavior and polymorphism of this compound. Five new polymorphic forms have been identified, each exhibiting unique phase transition behaviors under varying conditions. This rich solid-state phase behavior suggests potential applications in material science and pharmaceuticals .

Propriétés

IUPAC Name |

2-aminoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-2-3-4-5-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDFMDVXONNIGBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401035690 | |

| Record name | (+-)-2-Aminoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401035690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1115-90-8, 44902-02-5 | |

| Record name | 2-Aminoheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1115-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC206253 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206253 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1115-90-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20146 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+-)-2-Aminoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401035690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 2-Aminoheptanoic acid be incorporated into proteins within living organisms?

A1: While this compound itself doesn't efficiently integrate into proteins, research indicates that its incorporation can be significantly enhanced by manipulating the enzyme responsible for attaching amino acids to their corresponding tRNA molecules. Overexpressing the methionyl-tRNA synthetase (MetRS) in Escherichia coli allows this compound to replace methionine in synthesized proteins, albeit at high concentrations. []

Q2: How does the structure of this compound compare to similar amino acids, and how does this affect its incorporation into proteins?

A2: this compound is structurally similar to methionine, but with a longer alkyl side chain. Studies have shown that this longer chain hinders its recognition and activation by MetRS, explaining its poor incorporation into proteins under normal conditions. In contrast, norleucine, with a side chain length between methionine and this compound, can be incorporated into proteins, highlighting the importance of side chain length for amino acid utilization by the translational machinery. []

Q3: Besides its potential use in protein engineering, has this compound been found in other biological contexts?

A3: Interestingly, this compound was identified as a metabolite specifically induced by shell damage in the mantle tissue of the marine mussel Mytilus coruscus. This suggests a potential role in the organism's response to stress and shell repair mechanisms, though further research is needed to elucidate its exact function in this context. []

Q4: What is known about the solid-state properties of this compound?

A4: this compound displays complex solid-state behavior, exhibiting five distinct polymorphic forms connected by reversible phase transitions. This makes it a valuable model for understanding polymorphism in linear aliphatic amino acids. Its crystal structures reveal two-dimensional hydrogen-bonded bilayers, a common feature in this class of molecules. Interestingly, two of its low-temperature forms exhibit high Z′ crystal structures, a unique observation for linear aliphatic amino acids. []

Q5: Are there any known applications of this compound in the development of therapeutic peptides?

A5: Research suggests that incorporating this compound into specific peptide sequences could enhance their antioxidant properties and ability to penetrate biological barriers, including the blood-brain barrier and cell membranes. This modification is being explored in the development of novel therapeutic peptides for treating conditions related to oxidative stress. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.